molecular formula C8H5Cl2N3O2 B2576310 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-84-5

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2576310
CAS RN: 1638760-84-5
M. Wt: 246.05
InChI Key: JSOWDEPFBRPGDB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It is a pale-yellow to yellow-brown solid . Its IUPAC name is 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid . The CAS Number is 1638760-84-5 .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is 1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) .


Chemical Reactions Analysis

The compound has been used in organic synthesis . For example, it has been used as an intermediate in the synthesis of ribociclib .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 246.05 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Anticancer Research

The compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some compounds have shown significant cytotoxic effects and induced apoptotic death of cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted with these derivatives to understand their binding affinities against anti-apoptotic proteins . This helps in understanding the mechanism of action of these compounds at a molecular level .

Gene Expression Studies

These derivatives have been used to study the expression of various genes involved in cancer . They have been found to up-regulate genes like P53, BAX, DR4, and DR5, and down-regulate genes like Bcl2, Il-8, and CDK4 .

Cell Cycle Studies

The derivatives have been used to study the cell cycle dynamics in cancer cells . Some compounds have been found to cause cell cycle arrest at the G1/S phase .

Multi-Targeted Kinase Inhibitors

The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that act as multi-targeted kinase inhibitors . These inhibitors have shown promising results against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Inducers

Some of these derivatives have been found to induce apoptosis in cancer cells . They have shown to increase the activity of proapoptotic proteins like caspase-3 and Bax, and decrease the activity of anti-apoptotic protein Bcl-2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOWDEPFBRPGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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